5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromophenyl, hydroxy, methoxy, and morpholinoethyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the Methoxy-3-methylbenzoyl Group: This can be done through acylation reactions using suitable acylating agents.
Incorporation of the Morpholinoethyl Group: This step may involve nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-3-hydroxy-4-benzoyl-1-ethyl-1H-pyrrol-2(5H)-one
- 5-(4-Chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
Uniqueness
- Functional Groups : The presence of the bromophenyl and morpholinoethyl groups makes it unique compared to other similar compounds.
- Biological Activity : Exhibits distinct biological activities due to its unique structure.
Properties
CAS No. |
500274-62-4 |
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Molecular Formula |
C25H27BrN2O5 |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27BrN2O5/c1-16-15-18(5-8-20(16)32-2)23(29)21-22(17-3-6-19(26)7-4-17)28(25(31)24(21)30)10-9-27-11-13-33-14-12-27/h3-8,15,22,29H,9-14H2,1-2H3/b23-21+ |
InChI Key |
OXSIFAFGJGBHHU-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)/O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)O)OC |
Origin of Product |
United States |
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